Methyl perfluoroundecanoate

描述

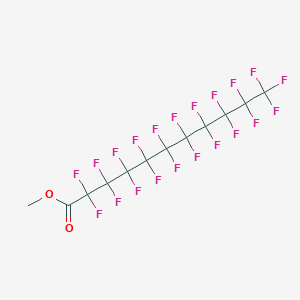

Methyl perfluoroundecanoate is a fluorinated organic compound with the molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol . It is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .

准备方法

Methyl perfluoroundecanoate can be synthesized through various methods. One common synthetic route involves the esterification of perfluoroundecanoic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield .

化学反应分析

Methyl perfluoroundecanoate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form perfluoroundecanoic acid.

Reduction: Reduction reactions can convert it to various fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Industrial Applications

1.1 Coatings and Surface Treatments

MPFUDA is utilized in the formulation of specialized coatings and surface treatments. Its hydrophobic and oleophobic characteristics make it ideal for applications in protective coatings for textiles, paper, and packaging materials. These coatings enhance resistance to stains, grease, and moisture, thereby extending the lifespan of products.

1.2 Oil and Water Repellents

Due to its ability to repel oil and water, MPFUDA is incorporated into various consumer products, including outdoor gear and clothing. This application is particularly significant in enhancing the durability and performance of fabrics exposed to harsh environmental conditions.

Environmental Monitoring

2.1 Detection in Biological Samples

Recent studies have detected MPFUDA in biological samples, indicating its presence in human blood and the potential for bioaccumulation. For instance, a study conducted by UC San Francisco identified MPFUDA among other chemicals in pregnant women, highlighting concerns about environmental exposure and health implications . This underscores the necessity for further research into its environmental persistence and biological effects.

2.2 Water Contamination Studies

MPFUDA has been associated with water contamination incidents linked to industrial activities. In communities exposed to PFAS through contaminated water sources, MPFUDA was among the compounds identified during investigations into public health risks associated with PFAS exposure . This has prompted regulatory scrutiny and calls for improved monitoring of PFAS in drinking water supplies.

Regulatory Considerations

3.1 Emerging Contaminant Status

As an emerging contaminant within the PFAS family, MPFUDA is subject to increasing regulatory attention due to its potential health risks. Agencies such as the Environmental Protection Agency (EPA) are developing guidelines for monitoring PFAS levels in the environment, which includes compounds like MPFUDA . The persistence of PFAS compounds poses challenges for remediation efforts.

3.2 Risk Assessment Challenges

Risk assessment for MPFUDA is complicated by its recent identification and limited toxicological data. Current methodologies struggle to quantify exposure levels accurately due to the complexity of PFAS chemistry and their behavior in environmental matrices . Ongoing research aims to establish clearer risk profiles for such compounds.

Case Studies

作用机制

The mechanism of action of methyl perfluoroundecanoate involves its interaction with various molecular targets and pathways. It is known to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . This activation can lead to changes in gene expression and metabolic pathways, influencing various biological processes.

相似化合物的比较

Methyl perfluoroundecanoate is unique among similar compounds due to its specific chain length and fluorination pattern. Similar compounds include:

Perfluorodecanoic acid: Another PFAS with a shorter chain length and different properties.

Perfluorooctanoic acid: Known for its use in industrial applications but with different environmental and health impacts.

Compared to these compounds, this compound offers a balance of stability, reactivity, and unique properties that make it valuable in various applications.

生物活性

Methyl perfluoroundecanoate (MePFUnDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread environmental presence and potential health impacts. This article reviews the biological activity of MePFUnDA, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

Overview of this compound

This compound is an ester derived from perfluoroundecanoic acid. It is primarily used in industrial applications, including as a surfactant and in the manufacturing of water- and stain-resistant materials. Its unique chemical properties contribute to its persistence in the environment and bioaccumulation in living organisms.

1. Mechanisms of Toxicity

Research indicates that MePFUnDA, like other PFAS, can disrupt various biological pathways:

- Endocrine Disruption : MePFUnDA has been associated with alterations in hormone levels, particularly affecting thyroid hormones and sex hormones. These disruptions may lead to reproductive and developmental issues.

- Immunotoxicity : Studies have shown that exposure to PFAS can impair immune system function, potentially increasing susceptibility to infections and diseases .

- Liver Toxicity : Animal studies have demonstrated hepatotoxic effects, indicating that PFAS exposure may lead to liver damage and associated metabolic disorders .

2. Epigenetic Effects

Recent studies have explored the epigenetic modifications induced by PFAS exposure, including MePFUnDA. These modifications can alter gene expression without changing DNA sequences, potentially leading to long-term health effects. For instance, MePFUnDA exposure has been linked to differential DNA methylation patterns associated with various diseases .

Case Study 1: Firefighters' Exposure

A study involving firefighters exposed to various PFASs, including MePFUnDA, revealed significant associations between serum concentrations of these substances and accelerated epigenetic aging. The findings suggested that exposure could serve as a biomarker for health risks related to PFAS toxicity .

Case Study 2: Community Exposure

In communities with high levels of PFAS contamination in drinking water, including MePFUnDA, residents exhibited elevated serum levels of these substances. Epidemiological studies linked these exposures to increased risks of autoimmune diseases and certain cancers .

1. Bioactivity Assessment

Recent machine learning models have been developed to classify the bioactivity of various PFAS compounds, including MePFUnDA. These models predict that MePFUnDA exhibits significant bioactivity across multiple bioassays, indicating potential toxicological relevance .

2. Environmental Persistence

MePFUnDA is characterized by its resistance to environmental degradation, leading to accumulation in soil and water systems. This persistence raises concerns about long-term exposure risks for humans and wildlife alike .

属性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAZQXPXXDAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3F21O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379566 | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-98-1 | |

| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl perfluoroundecanoate and why is it relevant to human health?

A: this compound is a Perfluoroalkyl and Polyfluoroalkyl Substance (PFAS) compound. While its specific properties and effects are not fully understood, PFAS compounds, in general, are a concern due to their persistence in the environment and potential for bioaccumulation in humans. These "forever chemicals" have been linked to various health problems, making their presence in pregnant women and newborns particularly concerning [, ].

Q2: How was this compound detected in the study, and what does this finding imply?

A: The study utilized liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS) to screen for a wide array of industrial chemicals in maternal and cord blood samples [, ]. The detection of this compound, alongside other understudied compounds, highlights the need for further research into their potential health effects and sources of exposure during this vulnerable developmental period. This finding emphasizes the importance of comprehensive environmental chemical monitoring to better understand and mitigate potential risks to human health, especially for pregnant women and their children.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。